molecular formula C11H17Cl2N3O B2583161 (S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride CAS No. 1338222-41-5

(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride

Cat. No.: B2583161
CAS No.: 1338222-41-5
M. Wt: 278.18
InChI Key: JVHFVOGSQHRSNR-XRIOVQLTSA-N
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Description

(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a piperidine ring and a pyridine carboxamide moiety, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride typically involves the reaction of pyridine-3-carboxylic acid with (S)-3-aminopiperidine. The reaction is carried out under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution.

Major Products

Scientific Research Applications

(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar pyridine moiety and are known for their applications in medicinal chemistry.

    Imidazo[1,5-a]pyridine derivatives: These derivatives have unique chemical structures and biological properties, making them valuable in various research fields.

Uniqueness

(S)-N-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride stands out due to its specific combination of a piperidine ring and a pyridine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for diverse scientific applications.

Properties

IUPAC Name

N-[(3S)-piperidin-3-yl]pyridine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10;;/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15);2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHFVOGSQHRSNR-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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